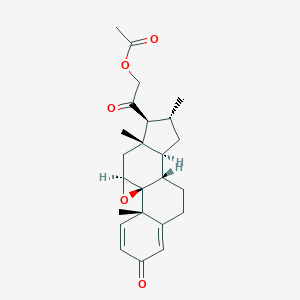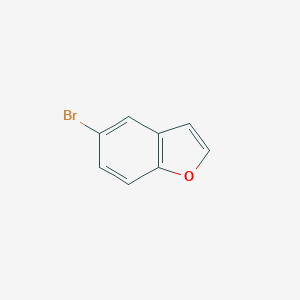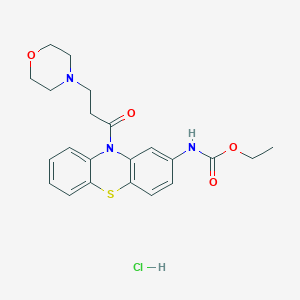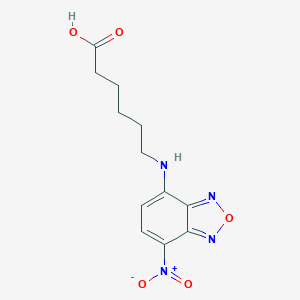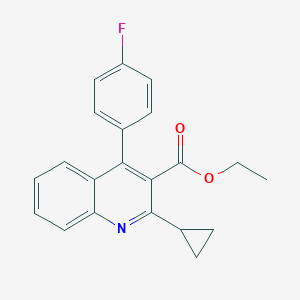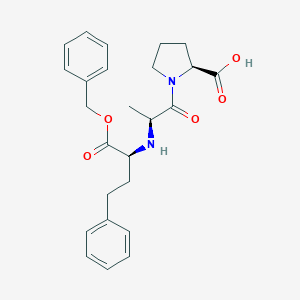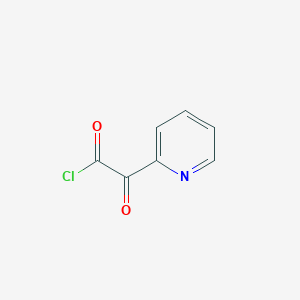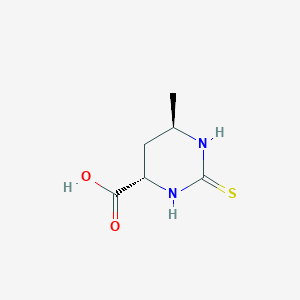![molecular formula C11H11NO B130549 [4-(1H-吡咯-1-基)苯基]甲醇 CAS No. 143426-51-1](/img/structure/B130549.png)
[4-(1H-吡咯-1-基)苯基]甲醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“[4-(1H-Pyrrol-1-yl)phenyl]methanol” is a chemical compound with the molecular formula C11H11NO . It is also known by other names such as (4-pyrrol-1-ylphenyl)methanol and 4- (1H-Pyrrol-1-yl)benzyl alcohol .
Molecular Structure Analysis
The molecular weight of “[4-(1H-Pyrrol-1-yl)phenyl]methanol” is 173.21 g/mol . The InChIKey, a unique identifier for the compound, is LQQQPLUFBVYLRE-UHFFFAOYSA-N . The compound has a rotatable bond count of 2 .Physical And Chemical Properties Analysis
“[4-(1H-Pyrrol-1-yl)phenyl]methanol” has a molecular weight of 173.21 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 173.084063974 g/mol . The topological polar surface area is 25.2 Ų .科学研究应用
电致变色材料
电致变色材料在施加电压后会改变颜色,在智能窗户、显示器和传感器中得到应用。[4-(1H-吡咯-1-基)苯基]甲醇衍生物因其电致变色行为而受到研究。研究人员合成了相关的聚合物,如聚[4-(4-(1H-吡咯-1-基)苯基)-4H-二噻吩并[3,2-b:2’,3’-d]吡咯] (DTP-Ph-Pyr),它在中性态和氧化态之间表现出可逆的颜色变化。 这些材料具有高光学对比度和显色效率 .
导电聚合物
共轭聚合物在电子器件中起着至关重要的作用。[4-(1H-吡咯-1-基)苯基]甲醇衍生物,如4-(1H-吡咯-1-基)苯基 4-(1H-吡咯-1-基)丁酸酯 (NPB) 的合成,有助于导电聚合物研究。 这些材料在储能、柔性电子和传感器中得到应用 .
药物化学
吡咯亚基出现在各种具有治疗活性的化合物中。 虽然与[4-(1H-吡咯-1-基)苯基]甲醇没有直接关系,但吡咯在杀菌剂、抗生素、消炎药、降胆固醇剂和抗肿瘤药物中是必不可少的 .
安全和危害
属性
IUPAC Name |
(4-pyrrol-1-ylphenyl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c13-9-10-3-5-11(6-4-10)12-7-1-2-8-12/h1-8,13H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQQPLUFBVYLRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10344785 |
Source


|
| Record name | [4-(1H-Pyrrol-1-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
143426-51-1 |
Source


|
| Record name | [4-(1H-Pyrrol-1-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the significance of the interaction between [4-(1H-Pyrrol-1-yl)phenyl]methanol and the pVHL:EloB:EloC complex?
A: The research paper titled "pVHL:EloB:EloC in complex with (4-(1H-pyrrol-1-yl)phenyl)methanol" [] investigates the binding of [4-(1H-Pyrrol-1-yl)phenyl]methanol to the pVHL:EloB:EloC complex. This complex plays a crucial role in cellular processes, particularly in the regulation of hypoxia-inducible factor (HIF). Understanding how small molecules like [4-(1H-Pyrrol-1-yl)phenyl]methanol interact with this complex can provide valuable insights into potential therapeutic targets and drug development strategies.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,2R,3S,5S)-3-(3-Hydroxybenzoyl)oxy-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B130466.png)

![2-[[2-[[1-[2-(7-Methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetic acid](/img/structure/B130471.png)

